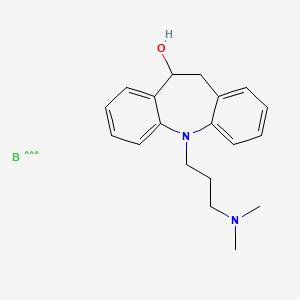

10-Hydroxyimipramine BH3-Aduct

Vue d'ensemble

Description

10-Hydroxyimipramine BH3-Aduct is a chemical compound that has gained significant attention in the research field due to its potential application in various scientific experiments. It is available online from Pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis .

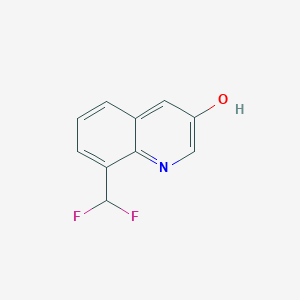

Molecular Structure Analysis

The molecular structure of 10-Hydroxyimipramine BH3-Aduct is represented by the formula C19H24BN2O . More detailed structural information may be available through resources like PubChem .Applications De Recherche Scientifique

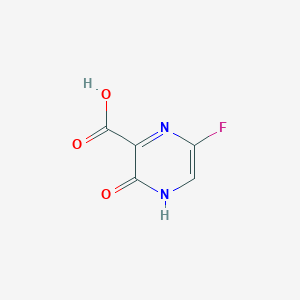

Dihydropteridine Reductase Deficiency and Treatment

Dihydropteridine reductase (DHPR) deficiency, a genetic disorder affecting tetrahydrobiopterin (BH4) regeneration, showcases the complexity of metabolic pathways similar to those that "10-Hydroxyimipramine BH3-Aduct" might influence. BH4 is crucial for aromatic amino acid hydroxylation, affecting dopamine and serotonin synthesis. Treatments involving L-dopa/carbidopa and BH4 supplementation have shown clinical improvements, although challenges in correcting neurotransmitter levels persist, indicating the nuanced role of biochemical modulators in metabolic pathways (Coughlin et al., 2013).

Tetrahydrobiopterin Deficiencies

An international survey of tetrahydrobiopterin (BH4) deficiencies provided insights into clinical and biochemical findings, treatment strategies, and outcomes in patients with BH4-related disorders. This emphasizes the critical role of cofactors in neurotransmitter synthesis and the potential impact of therapeutic interventions in managing such deficiencies (Opladen et al., 2012).

Metabolites of Imipramine

Research on imipramine metabolites, including hydroxylation pathways, offers a glimpse into the metabolic transformations that compounds like "10-Hydroxyimipramine BH3-Aduct" may undergo. Understanding these metabolites' properties and interactions can inform the development of therapeutic agents and the interpretation of their pharmacological effects (Crammer & Scott, 2004).

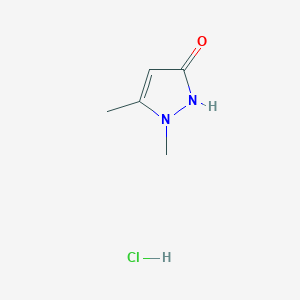

Antimicrobial Evaluation of Amphiphilic Derivatives

The synthesis and evaluation of amphiphilic neamine derivatives for their antimicrobial activity highlight the importance of chemical modifications in enhancing biological activity. This research underscores the potential for chemical derivatives, such as "10-Hydroxyimipramine BH3-Aduct," to serve specific therapeutic purposes by targeting microbial pathogens or modulating biochemical pathways (Baussanne et al., 2010).

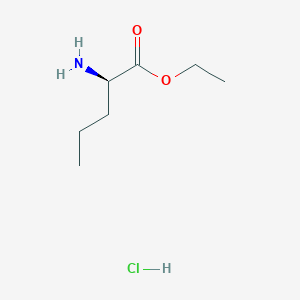

HMG-CoA Reductase Inhibition in Vascular Function

The study on HMG-CoA reductase inhibition improving endothelial cell function and inhibiting smooth muscle cell proliferation provides an example of how targeting specific enzymes can have broad therapeutic implications, including for vascular health. This could relate to the pharmacodynamics of compounds like "10-Hydroxyimipramine BH3-Aduct" if they similarly influence metabolic pathways or receptor signaling (Yang et al., 2000).

Orientations Futures

While specific future directions for 10-Hydroxyimipramine BH3-Aduct are not available, the field of controlled drug delivery is rapidly evolving . The development of new pharmaceutical drugs and the discovery of new compounds are areas of active research that could potentially involve 10-Hydroxyimipramine BH3-Aduct.

Propriétés

InChI |

InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGDRGNDLMJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxyimipramine BH3-Aduct | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

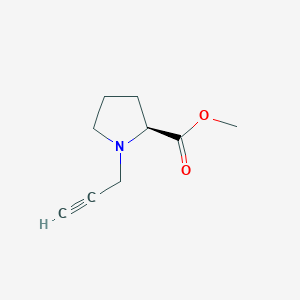

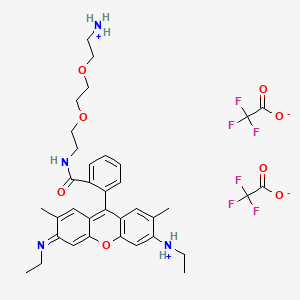

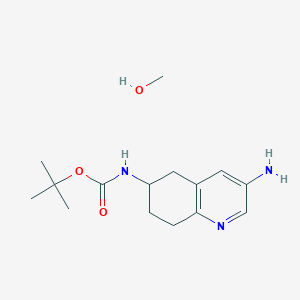

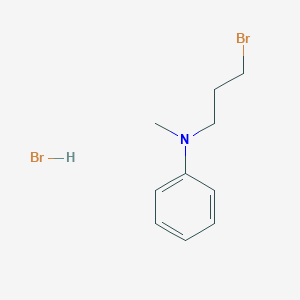

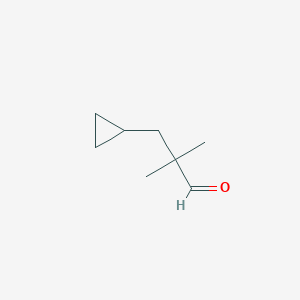

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)

![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)